molecular formula C15H13ClN2 B8041578 1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole CAS No. 2535-63-9

1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole

Cat. No.: B8041578
CAS No.: 2535-63-9
M. Wt: 256.73 g/mol
InChI Key: OJHLWIMVGGJZGI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and a phenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 3-chlorobenzaldehyde with phenylhydrazine in the presence of an acid catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.

Scientific Research Applications

1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-13-7-4-8-14(11-13)18-10-9-15(17-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHLWIMVGGJZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179996
Record name 1H-Pyranzole, 1-(3-chlorophenyl)-4,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2535-63-9
Record name 1-(3-Chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyranzole, 1-(3-chlorophenyl)-4,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-4,5-DIHYDRO-3-PHENYL-1H-PYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F5RA4HH4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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